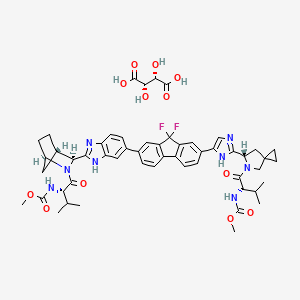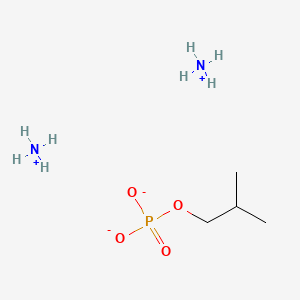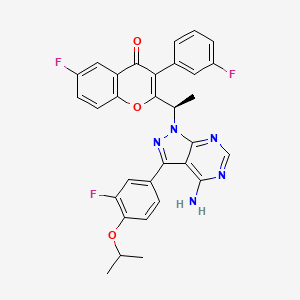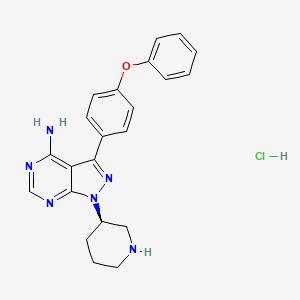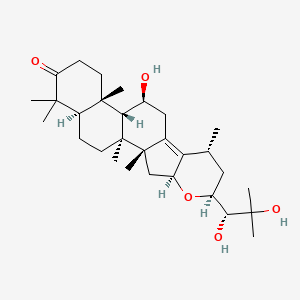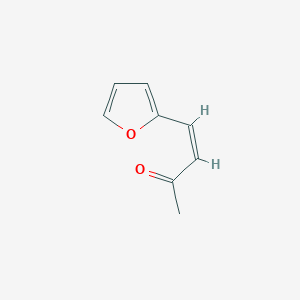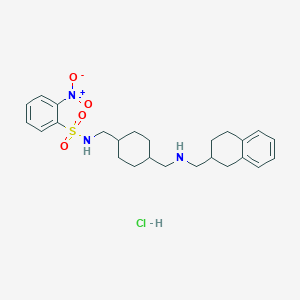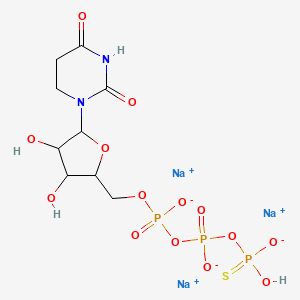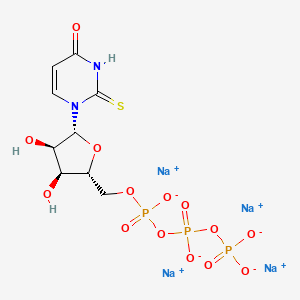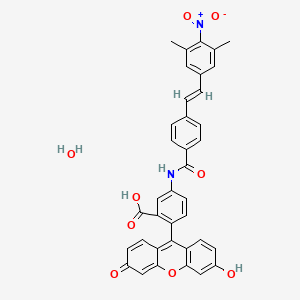
Flu-DNB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flu-DNB, also known as 1-Fluoro-2,4-dinitrobenzene, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. It is commonly used as a reagent in biochemical applications, particularly for the identification of amino acids in polypeptides. The compound is characterized by its yellow crystalline appearance and is known for its ability to react with the N-terminal amino acid of polypeptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Flu-DNB typically involves the reaction of 1-chloro-2,4-dinitrobenzene with potassium fluoride in nitrobenzene. This method was first presented by Gottlieb in 1936 . The reaction conditions require careful control of temperature and the use of an appropriate solvent to ensure the successful substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Flu-DNB undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amine groups in amino acids to form dinitrophenyl-amino acids.
Photochemical Reactions: this compound releases nitric oxide upon irradiation with ultraviolet-visible light or femtosecond-pulse laser irradiation in the near-infrared range.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amino acids and polypeptides. The reaction conditions typically involve mild temperatures and neutral pH to facilitate the formation of stable dinitrophenyl-amino acids.
Photochemical Reactions: The conditions involve the use of specific wavelengths of light to induce the release of nitric oxide from the compound.
Major Products Formed:
Substitution Reactions: The major products are dinitrophenyl-amino acids, which are useful for protein sequencing and analysis.
Photochemical Reactions: The primary product is nitric oxide, which has various biological and chemical applications.
Scientific Research Applications
Flu-DNB has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Flu-DNB involves its ability to release nitric oxide upon irradiation with specific wavelengths of light. This process is based on two primary mechanisms:
Photoinduced Isomerization Reaction: The dimethylnitrobenzene moiety conjugated with a pi-electron system undergoes isomerization upon light exposure.
Photoinduced Electron Transfer: The moderately electron-rich N-nitroso aminophenol moiety linked with an antenna dye moiety facilitates electron transfer, leading to the release of nitric oxide.
These mechanisms enable precise spatiotemporal control of nitric oxide release, making this compound a valuable tool for studying biological responses to nitric oxide and related signaling pathways .
Comparison with Similar Compounds
Flu-DNB is unique in its ability to release nitric oxide upon light irradiation, distinguishing it from other similar compounds. Some similar compounds include:
This compound-DB: A derivative of this compound that contains a carbon-carbon double bond in place of the amide bond.
Dinitrofluorobenzene (DNFB): Commonly used for protein sequencing, similar to this compound, but does not have the same photochemical properties.
This compound’s unique photochemical properties and its ability to release nitric oxide make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-[[4-[(E)-2-(3,5-dimethyl-4-nitrophenyl)ethenyl]benzoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H26N2O8.H2O/c1-20-15-23(16-21(2)35(20)39(45)46)4-3-22-5-7-24(8-6-22)36(42)38-25-9-12-28(31(17-25)37(43)44)34-29-13-10-26(40)18-32(29)47-33-19-27(41)11-14-30(33)34;/h3-19,40H,1-2H3,(H,38,42)(H,43,44);1H2/b4-3+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICHISZJWNEUDF-BJILWQEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)C=CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)/C=C/C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Flu-DNB release nitric oxide, and what are the observed biological effects?
A1: this compound releases nitric oxide (NO) upon excitation with a femtosecond near-infrared pulse laser. This process, confirmed through the detection of NO oxidation products [, ], occurs via a two-photon excitation mechanism []. The released NO then acts as a signaling molecule, inducing localized biological responses. For instance, in living mouse brains, this compound-mediated NO release led to transient vasodilation and chemoattraction of microglial processes specifically at the irradiation site [].
Q2: What are the advantages of using two-photon excitation for nitric oxide release with this compound?
A2: Two-photon excitation offers superior spatial and temporal control over NO release compared to traditional one-photon methods []. This precision stems from the non-linear nature of two-photon absorption, which confines excitation to the focal volume of the laser beam. Consequently, researchers can achieve subcellular resolution in NO delivery [], enabling targeted studies of NO's role in various biological processes with minimal off-target effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B1139166.png)
